2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Overview
Description
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H12N2O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a 2-oxopyrrolidine via a methylene bridge . The molecular weight of this compound is 200.24 g/mol.Scientific Research Applications
Chemical Synthesis and Applications
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, although not directly mentioned in the reviewed papers, falls into categories of chemicals that are critical in the field of organic synthesis and have potential applications in pharmaceuticals and material science. The research on similar compounds highlights the importance of such chemicals in the development of new materials and drugs.
Organic Synthesis : A key intermediate for the manufacture of various pharmaceuticals is 2-Fluoro-4-bromobiphenyl, showcasing the importance of complex organic molecules in drug synthesis. This compound's practical synthesis underlines the necessity of efficient, scalable chemical processes in pharmaceutical production (Qiu et al., 2009).
Antiepileptic Drug Development : The compound perampanel, closely related in structure to the query compound, demonstrates the potential of nitrile-containing molecules in developing novel antiepileptic drugs. This highlights the importance of chemical synthesis in creating new therapeutic options for treatment-resistant conditions (Rektor, 2013).
Biocatalysis and Environmental Applications : The isolation of a nitrile hydrolysing enzymes-producing bacterium emphasizes the environmental significance of chemical compounds in bioremediation. Such research points to the potential of microbes in degrading toxic nitrile compounds, indicating a pathway to mitigating pollution (Sulistinah & Riffiani, 2018).
Antimicrobial Properties : Research into the biological activities of coumarin and oxadiazole derivatives underscores the antimicrobial potential of organic compounds. This suggests that molecules similar to this compound could be investigated for their antimicrobial efficacy, offering new avenues for drug discovery (Jalhan et al., 2017).
Properties
IUPAC Name |
2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFBCHXBLLJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256960 | |
Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-70-6 | |
Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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